1-(3-Fluorophenyl)-2,2-dihydroxyethanone
Description
Significance of Aryl-α-Oxoaldehyde Hydrates in Modern Organic Synthesis
Aryl-α-oxoaldehyde hydrates, such as phenylglyoxal (B86788) hydrate (B1144303), are valuable building blocks in contemporary organic synthesis. Their bifunctional nature, possessing both a ketone and a hydrated aldehyde, allows for a diverse range of chemical transformations. They are particularly recognized for their utility in multicomponent reactions, where multiple starting materials react in a single step to form a complex product, which is an efficient and environmentally friendly approach to synthesizing complex molecules.
These hydrates serve as precursors to a variety of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. For instance, phenylglyoxal has been employed in the synthesis of oxygen-containing heterocycles like 4-aroyl chromenes, which have demonstrated antibacterial properties. Furthermore, they are used to create furan-substituted compounds with significant antioxidant activity.
The reactivity of the aldehyde group in arylglyoxals is enhanced by the presence of the adjacent electron-withdrawing ketone group, making it more reactive than simple aromatic aldehydes like benzaldehyde. researchgate.net This heightened reactivity makes them excellent substrates for a variety of synthetic transformations.
The Unique Reactivity Profile of Geminal Diols in Chemical Transformations
The defining feature of 1-(3-Fluorophenyl)-2,2-dihydroxyethanone is the geminal diol (or gem-diol) group, which consists of two hydroxyl groups attached to the same carbon atom. Geminal diols are the hydrated forms of aldehydes and ketones, and they exist in equilibrium with their carbonyl counterparts in aqueous solutions.
While many geminal diols are unstable and difficult to isolate, the presence of electron-withdrawing groups on the adjacent carbon can stabilize the hydrated form. In the case of aryl-α-oxoaldehyde hydrates, the electron-withdrawing aryl-keto group contributes to the stability of the geminal diol.
The geminal diol moiety is not merely a spectator in chemical reactions. It is a reactive intermediate that can participate in various transformations. For example, the hydroxyl groups can be involved in condensation reactions and the formation of acetals. Recent studies have increasingly focused on the direct reactivity of geminal diol intermediates in a variety of chemical processes.
Historical Context and Evolution of Research on Substituted Phenylglyoxal Hydrates
The study of phenylglyoxal and its derivatives has a history spanning over a century. Phenylglyoxal itself was first prepared through the thermal decomposition of the sulfite (B76179) derivative of an oxime. wikipedia.orghmdb.ca A more convenient and widely used method for the synthesis of phenylglyoxal and its substituted analogs is the oxidation of the corresponding acetophenone (B1666503) with selenium dioxide. wikipedia.orghmdb.caorgsyn.org This method, often referred to as the Riley oxidation, has been a cornerstone in accessing these valuable dicarbonyl compounds. acs.orggoogle.comnih.gov
Early research on phenylglyoxal focused on its fundamental chemical properties and reactions. Over time, its utility as a reagent in organic and biological chemistry became increasingly apparent. A significant area of research has been its use as a chemical probe for modifying amino acids, particularly arginine residues in proteins. nih.govnih.govsigmaaldrich.com This reactivity stems from the ability of the dicarbonyl unit to react with the guanidinium (B1211019) group of arginine. This application has been instrumental in studying protein structure and function.
The investigation into substituted phenylglyoxals has allowed for the fine-tuning of the electronic and steric properties of these reagents, leading to a deeper understanding of their reaction mechanisms and the development of new synthetic methodologies. The introduction of substituents on the phenyl ring, such as the fluorine atom in this compound, allows chemists to modulate the reactivity of the dicarbonyl system for specific applications.
Interactive Data Tables
Table 1: General Properties of Related Phenylglyoxal Hydrates
| Compound Name | Molecular Formula | Appearance | Comments |
| Phenylglyoxal monohydrate | C₈H₈O₃ | White crystalline solid researchgate.net | The parent compound of this class. researchgate.net |
| 4-Fluorophenyl glyoxal (B1671930) hydrate | C₈H₇FO₃ | Solid sigmaaldrich.com | A para-substituted isomer of the title compound's corresponding aldehyde hydrate. |
Table 2: Common Reactions of Aryl-α-Oxoaldehyde Hydrates
| Reaction Type | Description |
| Heterocycle Synthesis | Used as a key building block in the synthesis of various nitrogen- and oxygen-containing heterocycles. |
| Multicomponent Reactions | Serves as a versatile component in one-pot reactions to build molecular complexity efficiently. |
| Amino Acid Modification | Specifically reacts with arginine residues in proteins, making it a useful tool in proteomics. nih.govnih.govsigmaaldrich.com |
| Oxidation/Reduction | The carbonyl groups can be selectively oxidized or reduced to yield different functional groups. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-fluorophenyl)-2,2-dihydroxyethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,8,11-12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUZKTHKXHEDHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401276452 | |
| Record name | 1-(3-Fluorophenyl)-2,2-dihydroxyethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401276452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101906-06-3 | |
| Record name | 1-(3-Fluorophenyl)-2,2-dihydroxyethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101906-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Fluorophenyl)-2,2-dihydroxyethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401276452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 3 Fluorophenyl 2,2 Dihydroxyethanone and Analogous Aryl 2,2 Dihydroxyethanones
Established Synthetic Routes to Phenylglyoxal (B86788) Hydrates
Phenylglyoxal hydrate (B1144303) serves as the parent compound for this class of molecules, and its synthetic routes are well-established, forming the basis for preparing substituted analogs.
Oxidation-Based Approaches to Aryl-α-oxoaldehydes
The most prominent method for synthesizing aryl-α-oxoaldehydes (aryl glyoxals) is the oxidation of the α-methyl group of the corresponding acetophenone (B1666503). orgsyn.org The Riley oxidation, which employs selenium dioxide (SeO₂), is a classic and widely used technique for this transformation. adichemistry.comdu.ac.inwikipedia.org This reaction effectively converts a methyl group adjacent to a carbonyl into an aldehyde, yielding a 1,2-dicarbonyl compound. adichemistry.comdu.ac.in
The general reaction involves heating the substituted acetophenone with a stoichiometric amount of selenium dioxide, often in a solvent such as aqueous dioxane or ethanol. researchgate.netorgsyn.org The mechanism involves the enol form of the ketone attacking the electrophilic selenium dioxide. wikipedia.org This is followed by a series of steps that ultimately liberate elemental selenium as a byproduct and form the desired aryl glyoxal (B1671930). wikipedia.org While SeO₂ is the most common reagent, other methods include oxidation of phenacyl bromides with dimethyl sulfoxide (B87167) (DMSO). orgsyn.org
Hydration Pathways of Aryl Glyoxals
Aryl glyoxals are characterized by two adjacent carbonyl groups: a ketone and a highly reactive aldehyde. nih.gov In the presence of water, the electrophilic aldehyde carbonyl readily undergoes nucleophilic attack by a water molecule. This process results in the formation of a geminal diol (gem-diol), which is a hydrated and often more stable form of the aldehyde. nih.govorgsyn.org For aryl glyoxals, this hydration is typically rapid and often occurs during the aqueous workup of the initial oxidation reaction, leading to the isolation of the aryl-2,2-dihydroxyethanone (aryl glyoxal monohydrate) as the final product. orgsyn.orgorgsyn.org
Targeted Synthesis of 1-(3-Fluorophenyl)-2,2-dihydroxyethanone
The synthesis of the specific title compound follows the general principles established for phenylglyoxal hydrate, utilizing a fluorinated precursor.
Specific Precursor and Reaction Conditions for Preparation
The direct precursor for the synthesis of this compound is 3'-fluoroacetophenone (B146931) . chemicalbook.com The synthesis is achieved by the selenium dioxide oxidation of 3'-fluoroacetophenone.
The reaction is typically performed by refluxing 3'-fluoroacetophenone with selenium dioxide in a solvent system like dioxane containing a small amount of water for several hours. orgsyn.org After the oxidation is complete, the precipitated elemental selenium is filtered off. The resulting crude 3-fluorophenylglyoxal is then treated with water, often with gentle heating, to facilitate crystallization of the stable hydrate, this compound. orgsyn.org
Synthesis of Related Aryl-2,2-dihydroxyethanones
The versatility of the selenium dioxide oxidation allows for its application to a wide range of substituted acetophenones, making it a general route to various aryl-2,2-dihydroxyethanones.
General Procedures for Substituted 2,2-Dihydroxy-1-arylethanones
The general procedure for preparing substituted 2,2-dihydroxy-1-arylethanones is highly consistent across different substrates. orgsyn.org A substituted acetophenone is heated, typically at reflux, with one equivalent of selenium dioxide in a solvent like aqueous dioxane. orgsyn.orgoup.com The reaction time can vary from a few hours to several hours depending on the specific substrate. Upon completion, the reaction mixture is filtered hot to remove selenium, and the filtrate is concentrated. The resulting crude aryl glyoxal is then dissolved in hot water to induce hydration and crystallization, yielding the desired 2,2-dihydroxy-1-arylethanone upon cooling. orgsyn.org
This method has been successfully applied to produce a variety of substituted aryl glyoxal hydrates, as detailed in the table below.
Table 1: Synthesis of Substituted Aryl-2,2-dihydroxyethanones via Selenium Dioxide Oxidation
| Precursor (Substituted Acetophenone) | Product (Substituted 2,2-Dihydroxy-1-arylethanone) | Reference |
| Acetophenone | 1-Phenyl-2,2-dihydroxyethanone (Phenylglyoxal hydrate) | orgsyn.org |
| p-Methylacetophenone | 2,2-Dihydroxy-1-(p-tolyl)ethanone | orgsyn.org |
| p-Methoxyacetophenone | 2,2-Dihydroxy-1-(4-methoxyphenyl)ethanone | orgsyn.org |
| p-Bromoacetophenone | 1-(4-Bromophenyl)-2,2-dihydroxyethanone | orgsyn.org |
| o-Nitroacetophenone | 2,2-Dihydroxy-1-(2-nitrophenyl)ethanone | oup.com |
| p-Nitroacetophenone | 2,2-Dihydroxy-1-(4-nitrophenyl)ethanone | oup.com |
The synthesis of this compound, which exists as the stable hydrate of 1-(3-fluorophenyl)glyoxal, along with its structural analogs, can be achieved through several established chemical routes. These methods typically involve the oxidation of a precursor molecule or the hydrolysis of a dihalogenated intermediate. The resulting aryl-2,2-dihydroxyethanones, also known as aryl glyoxal hydrates, are valuable intermediates in organic synthesis.
A common and effective strategy for preparing aryl glyoxals involves the oxidation of α-haloketones or the direct oxidation of acetophenones. For instance, the synthesis of phenylglyoxal, a non-fluorinated analog, can be accomplished by the oxidation of acetophenone using selenium dioxide. wikipedia.org This method is broadly applicable to various substituted acetophenones, suggesting a viable route to this compound from 3'-fluoroacetophenone.
Another well-established pathway proceeds through the bromination of an appropriate acetophenone derivative to form an α-bromoketone, such as 2-bromo-1-(3-fluorophenyl)ethan-1-one. chemicalbook.comossila.combldpharm.comtcichemicals.com Subsequent hydrolysis of this intermediate, or a corresponding α,α-dihaloketone, can yield the desired 2,2-dihydroxyethanone. The hydrolysis of 2,2-dibromo-1-phenylethanone, for example, yields phenylglyoxal hydrate. This suggests that a similar hydrolysis of 2,2-dibromo-1-(3-fluorophenyl)ethanone (B13706978) would produce this compound.
Furthermore, aryl glyoxal monohydrates can be prepared through the oxidation of terminal alkenes using reagents like potassium permanganate (B83412) or through the ketohydroxylation of styrenes. organic-chemistry.org These methods offer alternative approaches to access the target compound and its analogs. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance of functional groups within the aryl moiety.
Derivatization Strategies for Structural Modification
This compound and analogous aryl-2,2-dihydroxyethanones are versatile building blocks in organic synthesis, primarily due to the reactivity of their adjacent carbonyl and gem-diol functionalities. These compounds, existing as stable glyoxal hydrates, readily participate in a variety of chemical transformations, allowing for extensive structural modification and the synthesis of diverse heterocyclic systems. nih.govrsc.org
The derivatization of these compounds often involves reactions with nucleophiles, which can target either the carbonyl carbon or the hydroxyl groups. For example, aryl glyoxal hydrates react with aromatic amines to form various adducts. rsc.org They are also key components in multicomponent reactions, which allow for the efficient construction of complex molecular architectures in a single step. nih.govrsc.orgresearchgate.net These reactions can lead to the formation of a wide range of oxygen-containing heterocycles, such as furans, benzofurans, and pyrans. nih.govrsc.org
The reactivity of the gem-diol group, in equilibrium with the aldehyde form, allows for condensation reactions with a variety of reagents. For example, reaction with amino acids has been studied, showing that the reactivity is pH-dependent and can involve both the α-amino group and side-chain functionalities. nih.gov This reactivity has been exploited for the chemical modification of proteins and peptides. wikipedia.org
The tables below summarize some of the key derivatization strategies for aryl-2,2-dihydroxyethanones, showcasing the versatility of these compounds as synthetic intermediates.
Table 1: Derivatization of Aryl-2,2-dihydroxyethanones via Condensation Reactions
| Reactant | Product Type | Reference(s) |
| Aromatic Amines | Adducts (e.g., Imines, Aminals) | rsc.org |
| Amino Acids | Modified Amino Acids | nih.gov |
| Guanidine (B92328) Hydrochloride | Imidazo[1,2-a]imidazol-2(3H)-ones | researchgate.net |
| 2-Aminobenzamides | 2,3-Dihydroquinazolin-4(1H)-ones | wikipedia.org |
Table 2: Synthesis of Heterocycles from Aryl-2,2-dihydroxyethanones in Multicomponent Reactions
| Reactants | Heterocycle Formed | Reference(s) |
| Amine, Terminal Alkyne | Substituted Furans | rsc.org |
| Phenols, p-Toluenesulfonamide | 2-Aryl-3-aminobenzofurans | nih.gov |
| Sesamol, Indole | Functionalized Benzofurans | rsc.org |
| Barbituric Acid, β-Naphthol | Benzo nih.govresearchgate.netchromenes | nih.gov |
| 4-Hydroxy-1-methyl-2-quinilinone, 4-Amino-3-methyl-5-styrylisoxazoles | Isoxazolyl amino furo[3,2-c]quinolinones | nih.gov |
Chemical Reactivity and Mechanistic Investigations of 1 3 Fluorophenyl 2,2 Dihydroxyethanone
Fundamental Reactivity as an α-Oxoaldehyde Hydrate (B1144303)
This section aimed to detail the intrinsic chemical properties of 1-(3-Fluorophenyl)-2,2-dihydroxyethanone, which exists as a hydrate of an α-oxoaldehyde.
Carbonyl Reactivity in Hydrated Form
Aryl glyoxal (B1671930) hydrates are known to be versatile building blocks in organic synthesis. Their reactivity is characterized by the presence of two adjacent carbonyl groups, one of which is hydrated in the solid state. This structure allows for a range of reactions, including condensations and additions. However, specific studies detailing the electrophilicity of the carbonyl carbons and the equilibrium between the hydrated and non-hydrated forms for this compound are not available.
Role of the Fluorine Substituent on Reactivity
The presence of a fluorine atom at the meta-position of the phenyl ring is expected to influence the reactivity of the dicarbonyl system through its electron-withdrawing inductive effect. This would likely enhance the electrophilicity of the carbonyl carbons, making the compound more susceptible to nucleophilic attack compared to its non-fluorinated analog. Quantitative data or comparative studies to confirm and detail the extent of this electronic influence on this compound are absent from the current body of research.
Role as a Key Intermediate in Multi-Component Reactions (MCRs)
Multi-component reactions are highly efficient processes where three or more reactants combine in a single step to form a complex product. Aryl glyoxals are frequently employed as key components in such reactions.
Participation in Domino Reaction Sequences
Domino reactions, a subset of MCRs, involve a cascade of intramolecular transformations. While the general class of aryl glyoxals is known to participate in various domino sequences to construct complex heterocyclic systems, no literature specifically documents the use of this compound in such a sequence.
Intermediate in Three-Component Heterocyclization Reactions
The synthesis of various heterocyclic compounds, such as quinoxalines and imidazoles, often proceeds through the condensation of an aryl glyoxal with suitable nucleophiles in a three-component fashion. Although this is a well-established synthetic strategy, a search for its application using this compound as the dicarbonyl component did not yield any specific examples or reaction data.
Specific Reaction Pathways and Proposed Mechanisms
This part of the investigation sought to find concrete examples of reactions involving this compound and the proposed mechanisms for these transformations. The absence of primary research articles or reviews mentioning this specific compound means that no such reaction pathways or mechanistic studies can be reported.
Nucleophilic Attack and Condensation Reactions
The core reactivity of this compound and related arylglyoxals stems from the pronounced electrophilicity of the aldehyde carbonyl carbon. This site is highly susceptible to attack by a wide range of nucleophiles, initiating numerous condensation reactions. The general mechanism involves the initial nucleophilic addition to the aldehyde group, forming a tetrahedral intermediate. This is often followed by dehydration or further reaction involving the second carbonyl group, leading to the formation of diverse molecular architectures.
A specific example of this reactivity is the oxidative amidation of arylglyoxals with secondary amines. In a process mediated by selenium dioxide, this compound can react with a secondary amine, such as piperidine (B6355638) or morpholine. The reaction proceeds via initial nucleophilic addition of the amine to the glyoxal aldehyde, followed by an oxidative process to yield the corresponding α-ketoamide. This transformation highlights the aldehyde's reactivity while the ketone group remains intact.
| Reactant 1 | Reactant 2 | Mediator | Product Type | Ref. |
| Arylglyoxal (e.g., this compound) | Secondary Amine (e.g., Piperazine, Piperidine) | Selenium Dioxide (SeO₂) | α-Ketoamide | researchgate.net |
Cyclization Reactions Leading to Heterocyclic Systems
The dual carbonyl functionality of this compound is ideally suited for multicomponent reactions that generate complex heterocyclic systems through sequential condensation and cyclization steps. These transformations are highly valuable in medicinal and materials chemistry for their efficiency in building molecular complexity in a single synthetic operation.
The synthesis of complex fused heterocyclic systems, such as 3-phenylpyrido[4,3-e] sci-hub.sewikipedia.orglibretexts.orgtriazino[3,2-c] sci-hub.sewikipedia.orglibretexts.orgthiadiazine 6,6-dioxides, demonstrates the utility of arylglyoxal hydrates in intricate cyclization cascades. wikipedia.orgnih.gov In these reactions, an arylglyoxal hydrate is treated with a complex aminoguanidine (B1677879) derivative in refluxing glacial acetic acid. wikipedia.org
The proposed mechanism involves an initial condensation between the aldehyde group of the arylglyoxal and a primary amine on the guanidine (B92328) moiety to form a Schiff base. wikipedia.org This is followed by an intramolecular cyclization involving a second nucleophilic site on the substrate, leading to the formation of a six-membered triazine ring. Subsequent dehydration and final ring closure yield the novel, fused pyrido[4,3-e] sci-hub.sewikipedia.orglibretexts.orgtriazino[3,2-c] sci-hub.sewikipedia.orglibretexts.orgthiadiazine ring system. wikipedia.orgnih.gov
| Arylglyoxal Reactant | Key Reagent | Solvent | Product | Ref. |
| Phenylglyoxal (B86788) Hydrates | 3-amino-2-(4-thioxo-1,4-dihydropyridin-3-yl-sulfonyl)guanidine | Glacial Acetic Acid | Pyrido[4,3-e] sci-hub.sewikipedia.orglibretexts.orgtriazino[3,2-c] sci-hub.sewikipedia.orglibretexts.orgthiadiazine 6,6-dioxides | wikipedia.orgnih.gov |
A remarkable example of the divergent reactivity of arylglyoxals is seen in their multicomponent domino reactions with pyrazol-5-amines. sci-hub.se By carefully selecting the substituents on the pyrazole (B372694) ring and the reaction conditions, one can selectively synthesize three distinct classes of heterocyclic compounds from the same set of starting materials. This includes unprecedented pyrazolo-fused 1,7-naphthyridines, novel dipyrazolo-fused 1,3-diazocanes, and pyrrolo[2,3-c]pyrazoles. sci-hub.se
Pyrazolo-fused 1,7-Naphthyridines: These are formed through a double [3+2+1] heteroannulation process. The reaction involves the formation of multiple C-C and C-N bonds in a sequence that includes a key 6π electrocyclization step. sci-hub.se
Dipyrazolo-fused 1,3-Diazocanes: These eight-membered rings are the result of an unusual [3+3+1+1] cyclization pathway. sci-hub.se
Pyrrolo[2,3-c]pyrazoles: These are obtained when the stoichiometric ratio of the arylglyoxal to the pyrazol-5-amine is adjusted to 1:2. sci-hub.se
This selective synthesis underscores how reaction pathways can be finely tuned to produce vastly different molecular scaffolds. sci-hub.se
| Arylglyoxal | Reagent | Key Outcome | Heterocyclic Product | Ref. |
| 1-(Aryl)-2,2-dihydroxyethanone | Pyrazol-5-amines | Double [3+2+1] heteroannulation | Pyrazolo-fused 1,7-Naphthyridines | sci-hub.se |
| 1-(Aryl)-2,2-dihydroxyethanone | Pyrazol-5-amines | [3+3+1+1] cyclization | Dipyrazolo-fused 1,3-Diazocanes | sci-hub.se |
| 1-(Aryl)-2,2-dihydroxyethanone | Pyrazol-5-amines (1:2 ratio) | Condensation/Cyclization | Pyrrolo[2,3-c]pyrazoles | sci-hub.se |
Aldol (B89426) Additions and Decarboxylation Processes
The electrophilic aldehyde of this compound readily participates in aldol addition reactions with suitable ketone nucleophiles. An efficient, organocatalyzed asymmetric aldol addition has been developed between arylglyoxals and hydroxyacetone (B41140). nih.gov This reaction, catalyzed by a quinine-derived primary amine, produces structurally important anti-2,3-dihydroxy-1,4-diones with high yields and excellent control of stereochemistry (diastereo- and enantioselectivity). nih.gov For instance, arylglyoxals with 3-chloro or 3-bromo substituents react smoothly to give the corresponding products in high yields (up to 92%) and high enantiomeric excess (up to 93% ee). nih.gov
While this specific aldol reaction yields a stable dihydroxy-dione product, decarboxylation processes are characteristic of related condensation reactions where the nucleophile is an active methylene (B1212753) compound bearing a carboxylic acid group. In the Knoevenagel-Doebner modification, an arylaldehyde reacts with a compound like malonic acid in the presence of a base such as pyridine. wikipedia.org The initial condensation is followed by a spontaneous decarboxylation event, yielding an α,β-unsaturated carboxylic acid. wikipedia.org This pathway demonstrates how the choice of nucleophile dictates the ultimate fate of the reaction product.
| Electrophile | Nucleophile | Catalyst/Base | Reaction Type | Product Type | Ref. |
| Arylglyoxal | Hydroxyacetone | Quinine-derived primary amine | Asymmetric Aldol Addition | 2,3-Dihydroxy-1,4-dione | nih.gov |
| Arylaldehyde | Malonic Acid | Pyridine | Knoevenagel-Doebner Condensation | α,β-Unsaturated Carboxylic Acid | wikipedia.org |
Chemodivergence refers to the ability to steer a reaction between common starting materials toward different products by modifying the reaction conditions, such as the catalyst, base, or solvent. nih.gov This principle allows for the generation of structural diversity from a single set of precursors. The reactions of this compound and other arylglyoxals provide a clear illustration of this concept.
As detailed in section 3.3.2.2, the reaction between an arylglyoxal and a pyrazol-5-amine can be directed to selectively form either pyrazolo-fused 1,7-naphthyridines, 1,3-diazocanes, or pyrroles. sci-hub.se This selectivity is not random but is controlled by the specific structure of the pyrazole reactant and the stoichiometry of the reagents. This demonstrates a substrate-controlled chemodivergent process, where small changes in a reactant's structure switch the mechanistic pathway from one cyclization mode to another, resulting in completely different heterocyclic cores. sci-hub.se
Other Observed Transformation Pathways
Beyond the previously described reactions, the reactivity of this compound extends to other important transformations. One of the most fundamental is the Knoevenagel condensation , a reaction between a carbonyl compound and an active methylene compound. wikipedia.orgnih.gov For example, arylglyoxals react with nucleophiles like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a weak base to form α,β-unsaturated products. nih.gov This reaction proceeds through the formation of a benzylidene intermediate, which can sometimes undergo further intramolecular cyclization depending on the substrate and conditions. nih.gov
Another classic transformation applicable to arylglyoxals is the Perkin reaction . This reaction involves the condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid, to produce α,β-unsaturated aromatic acids, commonly known as cinnamic acids. wikipedia.orglibretexts.org This provides a direct route to valuable unsaturated carboxylic acid derivatives from arylglyoxal precursors.
Applications of 1 3 Fluorophenyl 2,2 Dihydroxyethanone in Advanced Organic Synthesis
Construction of Diverse Heterocyclic Scaffolds
The reactivity of the glyoxal (B1671930) moiety in 1-(3-fluorophenyl)-2,2-dihydroxyethanone makes it an ideal substrate for condensation reactions with various nucleophiles, leading to the formation of a wide array of heterocyclic structures. This versatility is crucial in drug discovery and materials science, where the heterocyclic core often dictates the biological activity or physical properties of the molecule.
Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products, exhibiting a broad spectrum of biological activities. nih.gov this compound serves as a valuable C2-synthon in the assembly of these important scaffolds. For instance, in reactions with 1,2-diamines, it can readily undergo condensation to form quinoxaline (B1680401) derivatives. The 3-fluorophenyl substituent can modulate the electronic properties and, consequently, the reactivity and biological profile of the resulting quinoxaline.
Similarly, condensation with amidines or guanidines can afford substituted imidazoles. A review of arylglyoxals in heterocyclic synthesis notes that a meta-trifluoromethyl (m-CF3) substituted derivative demonstrated significant activity for the Nav1.2 sodium channel, suggesting that other halogenated phenylglyoxals, such as the 3-fluoro analog, could yield compounds with interesting biological properties. sci-hub.se The general reaction scheme involves the initial formation of a Schiff base, followed by intramolecular cyclization and dehydration.
| Reactant | Heterocyclic Product | Potential Significance |
| o-Phenylenediamine | 2-(3-Fluorophenyl)quinoxaline | Core structure in various bioactive molecules |
| Benzamidine | 2,4(5)-Disubstituted imidazole | Found in numerous pharmaceutical agents |
| Hydrazine derivatives | Substituted pyridazines | Important in agrochemicals and pharmaceuticals |
Annulation Strategies for Fused Ring Systems
The development of fused heterocyclic systems is of great interest due to their rigid structures and potential for enhanced biological activity. This compound can be employed in annulation strategies to construct such complex scaffolds. For example, in multi-component reactions, it can react with an enolate or an enamine and a suitable nitrogen source to build fused ring systems.
One notable application of arylglyoxals is in the synthesis of indolizine (B1195054) derivatives through a gold-catalyzed three-component reaction with an amine and a terminal alkyne. nih.gov This methodology could be extended to this compound to generate fluorinated indolizines, which are key components in various alkaloids and pharmacologically active compounds. The reaction proceeds through a propargyl intermediate, followed by cyclization. nih.gov
Role as a Building Block for Complex Molecular Architectures
Beyond the direct synthesis of heterocycles, this compound functions as a crucial intermediate in the assembly of more intricate molecular structures, including functionalized pyrroles and precursors to pharmaceuticals.
Precursor to Functionalized Pyrrole (B145914) Derivatives
Pyrrole and its derivatives are fundamental heterocyclic compounds with significant applications in medicinal chemistry and materials science. nih.govwikipedia.orgnumberanalytics.com Several classical methods for pyrrole synthesis, such as the Paal-Knorr and Hantzsch syntheses, rely on 1,4-dicarbonyl compounds. wikipedia.orgpharmaguideline.com this compound can be readily converted into a 1,4-dicarbonyl precursor through reactions with various carbon nucleophiles.
For example, a Stetter reaction with an aldehyde would introduce a second carbonyl group, creating the necessary 1,4-dicarbonyl framework. Subsequent condensation with ammonia (B1221849) or a primary amine would then yield the corresponding 2-(3-fluorophenyl)-substituted pyrrole. The fluorine atom in this position can influence the electronic distribution within the pyrrole ring, affecting its reactivity and potential for further functionalization.
| Synthetic Method | Key Reactants | Resulting Pyrrole Derivative |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound (from this compound), Amine/Ammonia | Substituted 2-(3-Fluorophenyl)pyrrole |
| Hantzsch Pyrrole Synthesis | α-Haloketone, β-Ketoester, Ammonia/Amine | Highly functionalized pyrrole |
Intermediate in the Synthesis of Pharmaceutical Precursors
The introduction of a fluorinated phenyl group can be a key step in the synthesis of various pharmaceutical agents. While specific examples directly utilizing this compound are not extensively documented in readily available literature, the analogous reactivity of other arylglyoxals suggests its potential. For instance, arylglyoxals are used to synthesize dihydrochromeno[4,3-b]pyrrol-3-yl derivatives, which have shown α-glucosidase inhibitory activity, relevant for the treatment of hyperglycemia and type 2 diabetes. nih.gov By employing the 3-fluoro analog, novel fluorinated versions of these and other pharmaceutical precursors could be accessed, potentially leading to improved pharmacological profiles. The synthesis of fluorinated phenylalanines, which are important in drug research, often involves precursors with similar structural motifs. nih.gov
Development of Novel Synthetic Methodologies Utilizing the Compound
The unique reactivity of this compound makes it an attractive substrate for the development of new synthetic methods. Its dual electrophilic sites can be exploited in novel multi-component reactions (MCRs). MCRs are highly efficient processes that allow for the construction of complex molecules in a single step from three or more starting materials, adhering to the principles of green chemistry.
Recent research on arylglyoxals has focused on their use in MCRs to generate libraries of heterocyclic compounds for high-throughput screening. nih.gov For example, a one-pot, three-component reaction of an arylglyoxal monohydrate, 4-hydroxy-1-methyl-2-quinolinone, and an aminostyrylisoxazole has been developed to synthesize isoxazolyl amino furo[3,2-c]quinolinone scaffolds. nih.gov The application of this compound in such reactions would provide a straightforward route to novel fluorinated compounds with potential biological activity. The development of new catalytic systems, including the use of ionic liquids or nanoparticle catalysts, could further expand the synthetic utility of this versatile building block. nih.gov
| Reaction Type | Reactants | Potential Products |
| Multi-component Reaction | This compound, Active methylene (B1212753) compound, Nucleophile | Highly substituted heterocycles |
| Catalytic Asymmetric Reaction | This compound, Chiral catalyst, Nucleophile | Enantioenriched heterocyclic compounds |
Spectroscopic and Structural Characterization Methodologies in Research on 1 3 Fluorophenyl 2,2 Dihydroxyethanone
Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques
NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and through-space or through-bond correlations, a complete structural map can be assembled.
One-Dimensional NMR (¹H, ¹³C) for Structural Elucidation
One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei.
¹H NMR: In the proton NMR spectrum of 1-(3-Fluorophenyl)-2,2-dihydroxyethanone, specific resonances are expected for the aromatic protons of the 3-fluorophenyl group, the methine proton, and the hydroxyl protons. The aromatic protons would exhibit complex splitting patterns (multiplets) in the range of δ 7.0-8.0 ppm due to both homo- and heteronuclear (¹⁹F) coupling. The single proton on the dihydroxy-substituted carbon would likely appear as a singlet, integrating to one proton. The two hydroxyl protons are expected to produce a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR: The carbon-13 NMR spectrum provides insight into the carbon skeleton. The carbonyl carbon (C=O) is typically observed in the downfield region of the spectrum. The fluorinated aromatic ring will show distinct signals for each carbon, with the carbon directly bonded to the fluorine atom exhibiting a large one-bond C-F coupling constant. The other aromatic carbons will show smaller two- and three-bond C-F couplings. The dihydroxy-substituted carbon atom would also have a characteristic chemical shift.
Interactive Data Table: Predicted ¹H and ¹³C NMR Data
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C=O | - | ~195 |
| C(OH)₂ | ~5.5-6.0 | ~90-95 |
| Aromatic-H2 | ~7.8 | - |
| Aromatic-H4 | ~7.6 | - |
| Aromatic-H5 | ~7.3 | - |
| Aromatic-H6 | ~7.9 | - |
| Aromatic-C1 | - | ~135 (d) |
| Aromatic-C2 | - | ~115 (d) |
| Aromatic-C3 | - | ~163 (d, ¹JCF) |
| Aromatic-C4 | - | ~123 (d) |
| Aromatic-C5 | - | ~131 (d) |
| Aromatic-C6 | - | ~119 (d) |
| OH | broad | - |
Note: The above data is predicted and can vary based on solvent and experimental conditions. 'd' indicates a doublet due to C-F coupling.
Two-Dimensional NMR (COSY, ROESY, HMBC) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR and for determining the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity within the 3-fluorophenyl ring.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY provides information about through-space proximity of protons. For a small molecule like this, it can help confirm the spatial relationship between the methine proton and the protons on the aromatic ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is key for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected from the methine proton to the carbonyl carbon and the ipso-carbon of the aromatic ring, confirming the core structure.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A strong, broad absorption in the region of 3200-3500 cm⁻¹ would be indicative of the O-H stretching vibrations of the two hydroxyl groups. The C=O stretching vibration of the ketone would appear as a sharp, intense band around 1680-1700 cm⁻¹. The C-F stretching vibration would be expected in the fingerprint region, typically around 1000-1100 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.
Interactive Data Table: Characteristic IR Absorptions
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (hydroxyl) | 3200-3500 | Strong, Broad |
| C=O (ketone) | 1680-1700 | Strong, Sharp |
| Aromatic C=C | 1450-1600 | Medium |
| C-F (aryl fluoride) | 1000-1100 | Strong |
| Aromatic C-H | 3000-3100 | Medium |
Mass Spectrometry (MS) Approaches for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This high precision allows for the determination of the elemental formula of the parent ion, confirming the chemical formula of this compound as C₈H₇FO₃.
Electrospray Ionization Time-of-Flight (ESI-TOF) MS
ESI is a soft ionization technique that is well-suited for polar molecules like the target compound, often producing the protonated molecule [M+H]⁺ or other adducts. When coupled with a TOF mass analyzer, it allows for accurate mass measurements. The fragmentation pattern observed in the MS/MS spectrum would be expected to show losses of water and CO, and the characteristic cleavage to form the 3-fluorobenzoyl cation, which would be a prominent peak.
X-ray Diffraction Analysis for Solid-State Structure Determination
No published studies were identified that have performed single-crystal or powder X-ray diffraction on this compound. Consequently, crucial data such as its crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and other structural parameters are not available in the scientific domain. This information is fundamental for the definitive determination of its three-dimensional atomic arrangement in the solid state.
Chromatographic Techniques for Purification and Analysis (e.g., TLC, Column Chromatography)
Similarly, a search for established chromatographic methods for the purification and analysis of this compound yielded no specific protocols. Detailed research findings, which would include information on the stationary phase (e.g., silica (B1680970) gel), mobile phase compositions, and retention factors (Rƒ) for Thin-Layer Chromatography (TLC), or elution conditions for column chromatography, have not been reported in the available literature. This type of data is essential for the isolation and purification of the compound in a laboratory setting.
Due to the absence of this fundamental research data, it is not possible to provide a detailed and scientifically accurate article on the spectroscopic and structural characterization of this compound as requested. The creation of such an article would necessitate speculation or the use of data from related but distinct compounds, which would not adhere to the strict requirement of focusing solely on the specified chemical entity.
Theoretical and Computational Chemistry Studies on 1 3 Fluorophenyl 2,2 Dihydroxyethanone
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of 1-(3-Fluorophenyl)-2,2-dihydroxyethanone. These methods can predict the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and reactivity descriptors.
The fluorine atom at the meta-position of the phenyl ring significantly influences the electronic structure. Due to its high electronegativity, fluorine acts as an inductive electron-withdrawing group, which can lower the energy of the molecular orbitals. The analysis of HOMO and LUMO energies is particularly crucial as it helps in understanding the charge transfer within the molecule. A molecule with a small HOMO-LUMO gap is generally considered more reactive and is associated with higher conductivity. researchgate.net
Studies on related fluorinated aromatic compounds demonstrate that the introduction of fluorine can alter the electron distribution across the phenyl ring and the carbonyl group. researchgate.net For this compound, the electron-withdrawing nature of the fluorine would likely impact the acidity of the hydroxyl protons and the electrophilicity of the carbonyl carbon.
Table 1: Representative Quantum Chemical Descriptors and Their Significance
| Descriptor | Significance |
| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to the ability to donate electrons. |
| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; an indicator of chemical reactivity and kinetic stability. |
| Electron Density | Distribution of electrons in the molecule; identifies electron-rich and electron-poor regions. |
| Electrostatic Potential | Indicates regions of positive and negative charge, predicting sites for nucleophilic and electrophilic attack. |
Molecular Modeling and Simulation for Conformational Analysis
The three-dimensional arrangement of atoms, or conformation, is critical to a molecule's function and interactions. For this compound, the key conformational features include the orientation of the dihydroxyethanone side chain relative to the fluorophenyl ring.
Research on 2'-fluoro-substituted acetophenone (B1666503) derivatives has shown that fluorine atoms can control the conformation of the molecule. acs.org Through-space spin-spin couplings observed in NMR spectra, supported by DFT calculations, revealed that these molecules predominantly adopt an s-trans conformation, where the carbonyl group is oriented away from the fluorine-substituted part of the ring. acs.org This preference is influenced by the steric and electronic effects of the fluorine atom.
In the case of this compound, the presence of two hydroxyl groups on the α-carbon introduces additional complexity due to the possibility of intramolecular hydrogen bonding. Molecular modeling and simulation techniques, such as molecular dynamics (MD), can be employed to explore the conformational landscape and identify the most stable conformers in different environments (e.g., in solution or in a protein binding site). These simulations would likely reveal a preferred orientation that minimizes steric hindrance and maximizes favorable interactions, such as hydrogen bonds between the hydroxyl groups and the carbonyl oxygen or even the fluorine atom.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is invaluable for mapping out the potential reaction pathways of a molecule and identifying the high-energy transition states that govern the reaction rates. For this compound, several types of reactions could be computationally investigated.
One area of interest is the reactivity of the carbonyl group. Theoretical studies on the reaction of the fluorine atom with acetone (B3395972) have shown two primary pathways: direct hydrogen abstraction and addition to the C=O double bond. nih.gov Similar principles could apply to reactions involving the ethanone (B97240) moiety of the target compound.
Furthermore, studies on fluorinated acetophenones have explored photochemical reactions, such as photocyclization, to form strained but stable benzocyclobutenol isomers. chemrxiv.org Computational analysis of these reactions helps in understanding the mechanism and the factors that prevent unproductive side reactions. chemrxiv.org Another relevant area is the computational study of C-F bond activation, which is a challenging but important transformation. Research on frustrated Lewis pairs (FLPs) has used computational methods to elucidate the mechanism of selective C-F bond activation, revealing stepwise or concerted pathways. nih.gov Such studies could provide a framework for understanding the potential for metabolic or synthetic modification at the fluorinated position of this compound.
Structure-Activity Relationship (SAR) Investigations of Derivatives Using Computational Tools
Should this compound be identified as a hit compound in a drug discovery screen, computational tools would be essential for guiding the synthesis of more potent and selective derivatives. Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity.
Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. nih.gov This method is crucial for understanding the intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-protein complex. nih.gov
In a hypothetical scenario where this compound inhibits a specific enzyme, docking simulations of its derivatives could be performed to:
Predict the binding mode within the active site.
Identify key amino acid residues involved in the interaction.
Explain why certain structural modifications enhance or diminish activity.
For example, docking studies on acetophenone-triazole derivatives as inhibitors of the InhA enzyme have successfully identified key binding interactions and rationalized the observed inhibitory effects. nih.gov Such studies on derivatives of this compound would provide valuable insights for designing new analogs with improved binding affinity.
3D-Quantitative Structure-Activity Relationship (QSAR) Studies
3D-QSAR is a sophisticated method used to correlate the 3D properties of a series of molecules with their biological activities. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. nih.gov
These models generate contour maps that visualize the regions where modifications to the molecular structure are likely to affect activity.
Table 2: Information Derived from 3D-QSAR Contour Maps
| Contour Map | Interpretation | Design Implication |
| Steric (Green) | Favorable bulky groups | Add larger substituents in this region to enhance activity. |
| Steric (Yellow) | Unfavorable bulky groups | Avoid or use smaller substituents in this region. |
| Electrostatic (Blue) | Favorable positive charge | Introduce electropositive groups or atoms. |
| Electrostatic (Red) | Favorable negative charge | Introduce electronegative groups or atoms. |
| Hydrophobic (White/Yellow) | Favorable hydrophobic character | Add lipophilic groups to increase potency. |
| Hydrophobic (Gray/Cyan) | Favorable hydrophilic character | Add polar groups to enhance interactions. |
By generating a 3D-QSAR model for a series of this compound derivatives, researchers could gain a deeper understanding of the SAR. nih.gov The resulting contour maps would provide a roadmap for designing new compounds with potentially enhanced biological activity, guiding decisions on where to add or modify substituents on the phenyl ring or the ethanone side chain. nih.gov
Future Research Directions and Perspectives
Exploration of Novel Reaction Pathways and Catalytic Systems
The dual carbonyl reactivity of aryl glyoxals, the anhydrous form of 1-(3-Fluorophenyl)-2,2-dihydroxyethanone, makes them prime substrates for developing novel reaction pathways, particularly in the realm of multicomponent reactions (MCRs). nih.govresearchgate.net Future research could focus on leveraging this reactivity to construct complex molecular architectures in a single step. Aryl glyoxals are known to be excellent building blocks for a variety of five- and six-membered oxygen-containing heterocycles, such as furans and pyrans. nih.govnih.gov
Exploration in this area could involve:
Gold-Catalyzed MCRs: Gold catalysts have been used in three-component reactions involving aryl glyoxals, amines, and terminal alkynes to produce highly substituted furans. nih.gov Applying this methodology to this compound could generate a library of novel fluorinated furan (B31954) derivatives.
Brønsted Acid Catalysis: The use of simple, environmentally benign catalysts like p-toluenesulfonic acid (p-TSA) in aqueous media has proven effective for creating complex fused heterocyclic systems from aryl glyoxal (B1671930) monohydrates. nih.gov
Nanocatalysis: The development of heterogeneous nanocatalysts, such as HPA-ZSM-5, offers an eco-friendly approach for synthesizing substituted furans with high efficiency and catalyst reusability. researchgate.net
These pathways could be systematically investigated to synthesize diverse libraries of fluorinated heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.
| Potential Reaction Type | Key Reagents | Catalytic System | Potential Product Class |
| Three-Component Furan Synthesis | Amine, Terminal Alkyne | Gold (Au) Catalysis | Substituted Furans nih.gov |
| Fused Heterocycle Synthesis | 4-Hydroxyquinolone, Aminoisoxazole | p-Toluenesulfonic acid (p-TSA) | Furo[3,2-c]quinolinones nih.gov |
| Multicomponent Benzofuran Synthesis | Phenol, Indole | Ionic Liquid (Brønsted Acid) | Functionalized Benzofurans nih.gov |
| Furanone Synthesis | Dimethyl Acetylenedicarboxylate, Amine | Nanocatalyst (e.g., HPA-ZSM-5) | 5-Oxo-2,5-dihydro-3-furancarboxylates researchgate.net |
Development of Asymmetric Syntheses Utilizing the Compound
The prochiral nature of the carbonyl centers in this compound makes it an ideal substrate for the development of asymmetric transformations. Creating stereochemically defined molecules is crucial for pharmaceuticals and bioactive compounds. Future work should target the enantioselective functionalization of either the ketone or aldehyde group.
Promising research directions include:
Asymmetric Aldol (B89426) Reactions: Organocatalysis, using chiral primary amines derived from natural alkaloids like quinine, has been successfully applied to the asymmetric aldol addition of hydroxyacetone (B41140) to arylglyoxals. researchgate.net This strategy could be adapted to produce chiral anti-2,3-dihydroxy-1,4-diones from this compound with high diastereoselectivity and enantioselectivity.
Asymmetric Henry (Nitroaldol) Reactions: The development of organocatalytic asymmetric Henry reactions with α-ketoesters using cinchona alkaloid catalysts has proven highly efficient. nih.gov This approach could be explored for the enantioselective addition of nitromethane (B149229) to the ketone moiety of the target compound, yielding valuable chiral nitroalcohols.
Enantioselective α-Alkylation: While challenging, the direct catalytic asymmetric α-alkylation of aldehydes has been achieved through the synergistic merger of photoredox, enamine, and hydrogen-atom transfer (HAT) catalysis. princeton.edu Applying such a triple catalytic system could lead to the enantioselective alkylation of the aldehyde position of this compound.
Integration into Flow Chemistry and Automation for Enhanced Efficiency
Flow chemistry offers substantial advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better scalability, and increased reproducibility. researchgate.net The synthesis of glyoxal derivatives, which can be unstable or involve hazardous intermediates, is particularly well-suited for continuous flow technologies. nih.govunc.edu
Future research should focus on:
Continuous Synthesis of the Compound: Adapting established methods, such as the BuLi-mediated reaction with micromixer technology, could enable the on-demand, scalable production of this compound. unc.edu This would provide a safe and efficient supply of the building block for further synthetic applications. nih.gov
Telescoped Reactions: Integrating the flow synthesis of the compound directly with subsequent derivatization steps (a "telescoped" process) would be highly efficient. For example, the newly generated glyoxal derivative could be immediately reacted in-line to form heterocyclic scaffolds like pyrazoles, minimizing handling and by-product formation. nih.gov This approach significantly streamlines the path to valuable downstream products. nih.gov
Design of Advanced Materials or Functional Molecules through Derivatization
The derivatization of this compound is a promising strategy for creating novel functional molecules and advanced materials. The fluorine atom can be used to fine-tune properties such as lipophilicity, thermal stability, and electronic character.
Key areas for exploration include:
Heterocyclic Scaffolds for Medicinal Chemistry: Aryl glyoxals are precursors to a wide range of biologically active heterocycles. researchgate.net Derivatives such as dihydrochromeno[4,3-b]pyrrol-3-yls have shown α-glucosidase inhibitory activity, relevant for diabetes treatment. researchgate.net Systematic derivatization and screening of products from the title compound could lead to new therapeutic agents.
Bioconjugation and Chemical Probes: Phenylglyoxal (B86788) is a well-known reagent for the selective chemical modification of arginine residues in proteins. wikipedia.orgnih.govnih.gov The fluorinated analogue could be developed as a probe for studying protein function or for attaching payloads to peptides and proteins, with the fluorine atom serving as a useful reporter for ¹⁹F NMR spectroscopy.
Fluorinated Polymers and Liquid Crystals: The introduction of the 3-fluorophenyl group can impart desirable properties to polymers and liquid crystals, such as altered dielectric constants and enhanced thermal stability. The compound could serve as a monomer or cross-linking agent for creating new high-performance materials.
| Derivative Class | Derivatization Strategy | Target Application | Potential Advantage of Fluorine |
| Fused Pyrans | Multicomponent reaction with 1,3-dicarbonyls | Bioactive Molecules (e.g., enzyme inhibitors) | Enhanced binding affinity, metabolic stability |
| Protein Adducts | Reaction with arginine side chains | Chemical Biology Probes, Bioconjugation | ¹⁹F NMR tag for structural studies |
| Fluorinated Polymers | Polymerization via carbonyl groups | Advanced Materials | Modified thermal/dielectric properties |
| Chiral Diols/Amino Alcohols | Asymmetric reduction or amination | Chiral Ligands, Pharmaceutical Intermediates | Stereoelectronic effects in catalysis/binding |
Computational Predictions for Undiscovered Reactivity and Applications
Computational chemistry provides powerful tools for predicting the behavior of molecules and guiding experimental work. Density Functional Theory (DFT) and other in silico methods can offer profound insights into the future potential of this compound.
Future computational studies could include:
Reaction Mechanism and Reactivity Analysis: DFT calculations can be used to model the transition states and reaction pathways for the various transformations the compound can undergo. nih.govresearchgate.net This can help predict which reactions are most favorable and optimize conditions. Analysis of frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps can predict the most likely sites for nucleophilic and electrophilic attack, guiding the design of new reactions. researchgate.net
Virtual Screening and Drug Design: Derivatives of this compound can be computationally docked into the active sites of biological targets like enzymes to predict their binding affinity. researchgate.net This in silico screening approach can efficiently identify promising candidates for development as new drugs, as has been done for kinase inhibitors and other therapeutic targets. nih.govnih.govresearchgate.net
Prediction of Material Properties: Computational models can predict the properties of polymers or other materials derived from the compound, such as their electronic band gap, stability, and intermolecular interactions. This allows for the rational design of new materials with specific, targeted functionalities before undertaking laborious synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
